Palmitic acid-d4-1

Descripción

Propiedades

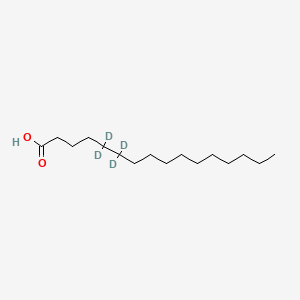

IUPAC Name |

5,5,6,6-tetradeuteriohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-AREBVXNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Deuterium-Labeled Palmitic Acid for Researchers

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants, playing a crucial role in biological systems.[1][2] It serves as a primary component of membrane phospholipids and adipose triacylglycerols, and is a key source of metabolic energy.[1] Deuterium-labeled palmitic acid, a stable isotope-labeled analog, is an indispensable tool in metabolic research, particularly in studies involving lipid metabolism, signaling pathways, and drug development.[3][4][5] This guide provides an in-depth overview of the physical and chemical properties of various deuterium-labeled palmitic acid species, detailed experimental protocols, and visualizations to aid researchers in their applications.

The substitution of hydrogen with its heavier isotope, deuterium, induces a change in mass that is readily detectable by mass spectrometry (MS) and can alter spectroscopic properties observed by nuclear magnetic resonance (NMR).[6][7] This key difference allows deuterium-labeled palmitic acid to be used as a tracer to track the metabolic fate of palmitic acid in vivo and in vitro, and as an internal standard for precise quantification in complex biological matrices.[3][4][5]

Physical and Chemical Properties

The incorporation of deuterium atoms into the palmitic acid molecule results in a predictable increase in molecular weight. Other physical properties, such as melting point, are largely comparable to the unlabeled counterpart, though minor variations may exist. The key distinction lies in the mass shift, which is fundamental to its application in mass spectrometry-based assays.[8]

Table 1: Physical and Chemical Properties of Palmitic Acid and its Deuterated Analogs

| Property | Palmitic Acid (Unlabeled) | Palmitic Acid-d₃ | Palmitic Acid-d₃₁ |

| Synonyms | Hexadecanoic acid, Cetylic acid | 16,16,16-trideuteriohexadecanoic acid | Perdeuterated palmitic acid, Hexadecanoic-d₃₁ acid |

| Molecular Formula | C₁₆H₃₂O₂[9] | C₁₆D₃H₂₉O₂[10] | C₁₆HD₃₁O₂[11] or CD₃(CD₂)₁₄COOH[12] |

| Molecular Weight | 256.42 g/mol [9] | 259.44 g/mol [10] | 287.62 g/mol [8][12] |

| Appearance | White crystalline solid/powder[9] | Solid | Solid[8] |

| Melting Point | 61.8 °C[9] | Not specified | 61-64 °C[8][11] |

| Boiling Point | 351.5 °C[9] | Not specified | 340.6 ± 5.0 °C[11] |

| Isotopic Purity | N/A | Typically ≥98% | ≥98 atom % D[8] |

| CAS Number | 57-10-3[9][12] | 75736-53-7[3][10] | 39756-30-4[11][12] |

| Storage | Room temperature | -20°C | -20°C[13] |

Experimental Protocols and Methodologies

Deuterium-labeled palmitic acid is predominantly utilized in conjunction with mass spectrometry (MS) and gas chromatography (GC). Below are representative protocols for its application in metabolic studies.

Lipid Extraction for Mass Spectrometry Analysis

Accurate analysis begins with efficient extraction of lipids from biological samples. The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed. A methyl tert-butyl ether (MTBE)-based method is also widely used for its efficiency and safety.

Protocol: MTBE-Based Lipid Extraction [14]

-

Sample Preparation: For cultured cells (e.g., ~1 x 10⁷ cells), wash the cell pellet twice with phosphate-buffered saline (PBS).[15] For tissue, flash-freeze in liquid nitrogen and homogenize.[16]

-

Internal Standard Spiking: To the sample, add a known amount of deuterium-labeled palmitic acid (e.g., Palmitic acid-d₃₁) as an internal standard. This is crucial for absolute quantification.

-

Solvent Addition: Add 200 µL of cold methanol followed by 800 µL of cold methyl tert-butyl ether (MTBE).[14]

-

Vortexing: Vortex the mixture thoroughly to ensure mixing and cell lysis.

-

Phase Separation: Add 200 µL of water to induce phase separation.[14] Vortex again.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[14]

-

Collection: Carefully collect the upper organic phase, which contains the lipids.[14]

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or using a SpeedVac.[14] Store the dried lipid extract at -80°C.[14] Before analysis, reconstitute the sample in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for separating and quantifying individual fatty acids. Fatty acids must first be converted to their more volatile methyl ester derivatives (FAMEs).

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) [17]

-

Lipid Extract: Start with the dried lipid extract obtained from the protocol above.

-

Transesterification: Add 500 µL of 2% sulfuric acid in anhydrous methanol to the sample.[18]

-

Incubation: Incubate the mixture at 50-80°C for 1-2 hours.[18][19]

-

Extraction: After cooling to room temperature, add a volume of hexane (e.g., 1 mL) and a volume of water to the mixture. Vortex thoroughly.

-

Phase Separation: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs.

-

Sample Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

GC-MS Analysis Conditions (Example)

-

GC Column: A polar column such as a CarboWax or Omegawax is typically used (e.g., 30 m x 0.53 mm ID, 0.5 µm film thickness).[19]

-

Carrier Gas: Helium or Hydrogen.[20]

-

Injection: 1 µL of the FAME extract is injected.

-

Temperature Program: An example program could be: initial temperature of 120°C, hold for 1 minute, ramp to 250°C at 4°C/minute, and hold for 10 minutes.[20]

-

MS Detection: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range appropriate for the expected FAMEs. For quantification using a deuterium-labeled standard, selected ion monitoring (SIM) is used to monitor the ion fragments of the endogenous (unlabeled) and the deuterated standard.

Visualizations of Pathways and Workflows

Metabolic Fate of Palmitic Acid

Once inside a cell, palmitic acid is activated to palmitoyl-CoA. From there, it can enter several metabolic pathways, including β-oxidation for energy production or be used for the synthesis of complex lipids like triglycerides and phospholipids.[21][22] Deuterium-labeled palmitic acid allows researchers to trace its incorporation into these various downstream molecules.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. パルミチン酸-d31 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Palmitic Acid-d3 | CAS 75736-53-7 | LGC Standards [lgcstandards.com]

- 11. Palmitic acid | CAS#:39756-30-4 | Chemsrc [chemsrc.com]

- 12. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

- 13. Palmitic acid-D31, 39756-30-4 | BroadPharm [broadpharm.com]

- 14. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 22. researchgate.net [researchgate.net]

The Sentinel of Lipid Metabolism: A Technical Guide to the Applications of Palmitic Acid-d4 in Metabolic Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biological pathways. Palmitic acid-d4, a deuterium-labeled analog of the most common saturated fatty acid in humans, has emerged as a powerful probe for investigating lipid metabolism. Its non-radioactive nature and the ability to be traced using mass spectrometry make it an ideal candidate for in vivo and in vitro studies. This technical guide provides a comprehensive overview of the applications of palmitic acid-d4 in metabolic research, with a focus on quantitative data, detailed experimental protocols, and visualization of key metabolic and experimental workflows. By tracing the journey of this labeled fatty acid, researchers can unravel the complexities of fatty acid uptake, synthesis, storage, and oxidation, providing crucial insights into metabolic health and disease.

Core Applications of Palmitic Acid-d4 in Metabolic Research

Palmitic acid-d4 serves as a versatile tracer in a multitude of metabolic studies. Its primary applications lie in the quantitative analysis of lipid dynamics, offering a window into the metabolic fluxes that are altered in various physiological and pathological states.

Metabolic Flux Analysis (MFA) of Lipid Synthesis

A key application of palmitic acid-d4 is in quantifying the contribution of different sources to the cellular lipid pool. By introducing labeled palmitic acid into a cell culture or in vivo model, researchers can distinguish between the uptake of exogenous fatty acids and the de novo synthesis of fatty acids. This is particularly valuable in studying diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD) and cancer.[1]

Quantification of Triglyceride Turnover

The synthesis and breakdown of triglycerides (TGs), a process central to energy storage and mobilization, can be precisely measured using palmitic acid-d4. By monitoring the incorporation of the deuterium label into the TG pool and its subsequent decline, the rates of TG synthesis and lipolysis can be calculated.[2][3] This has significant implications for understanding obesity, diabetes, and cardiovascular disease.

Elucidating Fatty Acid Oxidation

Palmitic acid-d4 can be used to trace the catabolic fate of fatty acids. By measuring the appearance of deuterium in metabolic end-products, the rate of fatty acid β-oxidation can be determined.[4] This is crucial for studying mitochondrial function and diseases associated with impaired energy metabolism.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing deuterated palmitic acid to investigate lipid metabolism. These tables are designed for easy comparison and to provide a quantitative context for the applications described.

Table 1: Fractional Synthesis Rates (FSR) of Intramuscular Triglycerides in Rats

| Tracer | Muscle Type | Fractional Synthesis Rate (%/hour) |

| [U-13C]palmitate | Gastrocnemius | 0.267 ± 0.075 |

| [U-13C]palmitate | Soleus | 0.100 ± 0.030 |

| [1-13C]oleate | Gastrocnemius | 0.278 ± 0.049 |

| [1-13C]oleate | Soleus | 0.075 ± 0.013 |

Data adapted from a study evaluating intramuscular fatty acid metabolism using stable isotopic tracers.[5]

Table 2: Validation of d31-Palmitate for Measuring Fatty Acid Oxidation

| Parameter | d31-Palmitate (in urine) | [1-13C]Palmitate (in breath) |

| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% |

| Acetate Recovery | 85 ± 4% (d3-acetate) | 54 ± 4% ([1-13C]acetate) |

| Correlation (Corrected) | y = 0.96x + 0 (P < 0.0001) | - |

Data from a study validating the use of deuterated palmitate for measuring dietary fat oxidation.[4] The correlation shows a strong agreement between uncorrected d31-palmitate recovery and acetate-corrected [1-13C]palmitate recovery.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the successful application of palmitic acid-d4 in metabolic research. The following sections provide a generalized yet detailed methodology for a typical in vitro metabolic flux experiment.

Protocol 1: In Vitro Labeling of Cultured Cells with Palmitic Acid-d4

1. Cell Culture and Seeding:

-

Culture mammalian cells to ~80% confluency in standard growth medium.

-

Seed cells in multi-well plates (e.g., 6-well plates) at a density appropriate for the cell line and duration of the experiment.

2. Preparation of Labeling Medium:

-

Prepare a stock solution of palmitic acid-d4 complexed to bovine serum albumin (BSA).

-

Prepare the final labeling medium by supplementing serum-free culture medium with the palmitic acid-d4-BSA complex to the desired final concentration (e.g., 100 µM).

3. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add the pre-warmed palmitic acid-d4 labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

4. Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolic activity by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry

1. Lipid Extraction (Bligh-Dyer Method):

-

To the metabolite extract, add chloroform and water in a ratio that results in a final solvent ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase, which contains the lipids.

2. Sample Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

-

Dry the lipid extract under a stream of nitrogen.

-

Add a solution of 14% boron trifluoride in methanol.

-

Incubate at 100°C for 30 minutes.

-

After cooling, add water and hexane to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the sample and reconstitute in a suitable solvent for GC-MS injection.

3. Sample Preparation for LC-MS/MS Analysis:

-

Dry the lipid extract under nitrogen.

-

Reconstitute the sample in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol/chloroform).

Protocol 3: Mass Spectrometry Analysis

1. GC-MS Analysis of FAMEs:

-

Gas Chromatograph: Use a capillary column suitable for FAMEs analysis (e.g., DB-23).

-

Oven Program: A temperature gradient is used to separate the different FAMEs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan for the relevant mass-to-charge ratios (m/z) for both the unlabeled and deuterated palmitate.

2. LC-MS/MS Analysis of Intact Lipids:

-

Liquid Chromatograph: Use a C18 reversed-phase column for lipid separation.

-

Mobile Phases: A gradient of aqueous and organic mobile phases is used to elute the different lipid classes.

-

Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative ion mode depending on the lipid class of interest).

-

Data Acquisition: Use a targeted approach (e.g., multiple reaction monitoring - MRM) to specifically detect and quantify the precursor and product ions of lipids containing unlabeled and deuterated palmitate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving palmitic acid and a typical experimental workflow for its use as a tracer.

Caption: De Novo Lipogenesis Pathway

Caption: Triglyceride Synthesis Pathway

Caption: Fatty Acid Beta-Oxidation

Caption: Experimental Workflow

Conclusion

Palmitic acid-d4 is a cornerstone of modern metabolic research, providing a robust and versatile tool for the quantitative analysis of lipid metabolism. Its application in metabolic flux analysis has been instrumental in advancing our understanding of the intricate regulation of fatty acid and triglyceride dynamics in health and disease. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of stable isotope tracing. As analytical technologies continue to advance, the applications of palmitic acid-d4 and other labeled lipids will undoubtedly expand, further illuminating the complex and vital role of lipids in biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Palmitic Acid-d4 as a Tracer for Fatty Acid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is integral to numerous physiological and pathological processes.[1] Understanding its metabolism is crucial for research in areas such as metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders. Palmitic acid-d4 (d4-PA), a stable isotope-labeled analog of palmitic acid, serves as a powerful tracer for elucidating the intricate pathways of fatty acid metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the application of palmitic acid-d4 in metabolic research, detailing experimental protocols, data interpretation, and its role in drug development.

Stable isotope tracers, like palmitic acid-d4, offer a safe and effective method to track the metabolic fate of fatty acids without the risks associated with radioactive isotopes.[2] By incorporating deuterium atoms, the mass of the molecule is increased, allowing for its differentiation from endogenous palmitic acid using mass spectrometry. This enables the precise quantification of fatty acid uptake, oxidation, and incorporation into complex lipids.

Core Principles of Palmitic Acid-d4 as a Tracer

The fundamental principle behind using palmitic acid-d4 as a tracer is the ability to distinguish it from the endogenous pool of unlabeled palmitate. Once introduced into a biological system, d4-PA follows the same metabolic pathways as its unlabeled counterpart. By tracking the appearance of the deuterium label in various metabolites and body water, researchers can quantify the dynamic processes of fatty acid metabolism.

Key applications include:

-

Measuring Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitate in the plasma, providing insights into lipolysis and fatty acid uptake by tissues.

-

Quantifying Fatty Acid Oxidation: By measuring the incorporation of deuterium into body water, the rate of fatty acid oxidation can be determined.

-

Tracing Lipid Synthesis: Following the incorporation of d4-PA into complex lipids such as triglycerides and phospholipids to study lipid synthesis and turnover.

-

Internal Standard: Serving as an internal standard for the accurate quantification of unlabeled palmitic acid in biological samples using mass spectrometry.[3][4]

Data Presentation: Quantitative Analysis of Fatty Acid Metabolism

The following tables summarize representative quantitative data from studies investigating fatty acid metabolism using stable isotope-labeled palmitate. While not all studies specified the use of d4-palmitate, the data is illustrative of the types of measurements that can be obtained.

| Parameter | Condition | Value | Units | Reference |

| Palmitate Flux (Rate of Appearance) | Healthy Adults (Resting) | 0.5 | nmol/kg/min | [5] |

| Palmitate Flux (Rate of Appearance) | Healthy Adults (Exercise) | 2.0 | nmol/kg/min | [5] |

| Myocardial Fatty Acid Oxidation (MFAO) | C57BL/6 Mice (in vivo) | 375.03 ± 43.83 | nmoles/min/g | [6] |

| Dietary Palmitate Oxidation | Healthy Adults (During Exercise) | 10.6 ± 3 | % of ingested dose | [7] |

| Dietary Group | Respiratory Quotient (Fed State) | Rate of Fat Oxidation (Fed State) | Daily Energy Expenditure (Change from Baseline) | Reference |

| High Palmitic Acid Diet | 0.89 ± 0.01 | 0.0005 ± 0.0001 mg/kg FFM/min | -214 ± 69 kcal/d | [8] |

| High Oleic Acid Diet | 0.86 ± 0.01 | 0.0008 ± 0.0001 mg/kg FFM/min | 9 ± 60 kcal/d | [8] |

Experimental Protocols

In Vivo Measurement of Fatty Acid Flux and Oxidation using Palmitic Acid-d4

This protocol outlines a general procedure for an in vivo study in mice to measure fatty acid synthesis and oxidation.

Materials:

-

Palmitic acid-d4 (or other deuterated fatty acid)

-

Vehicle for administration (e.g., corn oil, intralipid)

-

Mass spectrometer (GC-MS or LC-MS/MS)

-

Standard laboratory equipment for animal handling and sample collection

Procedure:

-

Tracer Preparation: Prepare a sterile solution of palmitic acid-d4 complexed with fatty acid-free bovine serum albumin (BSA) for intravenous infusion or dissolved in a suitable lipid vehicle for oral administration. The concentration should be accurately determined.

-

Animal Preparation: Acclimatize animals to the experimental conditions. For studies requiring a steady state, fasting may be necessary.

-

Tracer Administration: Administer the palmitic acid-d4 tracer. For flux measurements, a primed-continuous intravenous infusion is often used to achieve a steady-state concentration of the tracer in the plasma. For dietary fat oxidation studies, the tracer is typically given orally as part of a meal.[7]

-

Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant. For oxidation measurements, urine or plasma samples are collected to measure deuterium enrichment in body water.[7] At the end of the experiment, tissues of interest can be collected.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. For fatty acid analysis, lipids are extracted from plasma using a method such as the Bligh-Dyer extraction.

-

Tissue: Homogenize tissues and extract lipids.

-

Derivatization: For GC-MS analysis, fatty acids are often derivatized to form volatile esters (e.g., methyl or pentafluorobenzyl esters).[9][10]

-

-

Mass Spectrometry Analysis:

-

Analyze the isotopic enrichment of palmitate in plasma and tissues using GC-MS or LC-MS/MS.

-

Measure the deuterium enrichment in body water from plasma or urine samples.

-

-

Data Analysis:

-

Fatty Acid Flux (Rate of Appearance, Ra): Calculate Ra using steady-state equations, considering the infusion rate and the isotopic enrichment of plasma palmitate.

-

Fatty Acid Oxidation: Calculate the rate of fatty acid oxidation based on the rate of deuterium incorporation into body water.

-

In Vitro/Ex Vivo Fatty Acid Uptake and Metabolism

This protocol describes a method for studying the incorporation of palmitic acid-d4 into lipids in isolated tissues or cultured cells.

Materials:

-

Palmitic acid-d4

-

Cell culture medium or incubation buffer

-

Cultured cells or isolated tissue

-

Mass spectrometer (LC-MS/MS)

-

Standard cell culture and laboratory equipment

Procedure:

-

Tracer Preparation: Prepare a stock solution of palmitic acid-d4 complexed to fatty acid-free BSA in the appropriate culture medium or buffer.

-

Cell/Tissue Incubation: Incubate the cells or tissue with the d4-PA-containing medium for a defined period.

-

Washing: After incubation, wash the cells or tissue thoroughly with cold phosphate-buffered saline (PBS) to remove excess tracer.

-

Lipid Extraction: Harvest the cells or tissue and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Lipid Analysis:

-

Separate different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Analyze the incorporation of d4-PA into specific lipid species by LC-MS/MS.

-

-

Data Analysis: Quantify the amount of d4-PA incorporated into different lipid fractions to determine the rates of synthesis and turnover.

Signaling Pathways and Experimental Workflows

Palmitic acid is not only a substrate for energy metabolism but also a signaling molecule that can influence various cellular processes through direct interaction with proteins or by modulating membrane composition. Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, and activity.

Protein Palmitoylation Cycle

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. osti.gov [osti.gov]

- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Saturated palmitic acid induces myocardial inflammatory injuries through direct binding to TLR4 accessory protein MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Stable Isotope Labeling with Palmitic Acid-d4-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of compounds without perturbing the system's natural state. Palmitic acid-d4-1, a deuterated analog of the ubiquitous 16-carbon saturated fatty acid, serves as an invaluable tracer in the study of lipid metabolism. Its use, coupled with sensitive analytical methods like mass spectrometry, allows for the precise quantification of dynamic processes such as fatty acid uptake, esterification into complex lipids, and catabolism. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound in metabolic research.

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using this compound is the ability to distinguish it from its endogenous, unlabeled counterpart based on its increased mass. The four deuterium atoms (d4) add approximately 4 Daltons to the molecular weight of palmitic acid. When introduced into a biological system, this compound enters the same metabolic pathways as natural palmitic acid. By tracking the appearance of the d4 label in various lipid species over time, researchers can elucidate the kinetics of lipid metabolism.

Key applications include:

-

Measuring Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitic acid in different cellular compartments or in circulation.

-

Quantifying Lipid Synthesis and Turnover: Calculating the rate at which this compound is incorporated into and released from complex lipids such as triglycerides, phospholipids, and ceramides.

-

Elucidating Metabolic Pathways: Tracing the conversion of palmitic acid into other fatty acids or its entry into catabolic pathways like beta-oxidation.

Data Presentation: Quantitative Analysis of Palmitic Acid Metabolism

While specific quantitative data for this compound is not always readily available in published literature in a standardized tabular format, the following tables present illustrative data from studies using other isotopically labeled forms of palmitic acid. These examples demonstrate the types of quantitative insights that can be gained from such tracer studies.

Table 1: Illustrative Fractional Synthesis Rate (FSR) of Intramuscular Triglycerides

This table is based on data from a study using [U-13C]palmitate to demonstrate how FSR can be calculated for different muscle types. Similar principles apply when using this compound.

| Muscle Type | Triglyceride FSR (%/h) |

| Gastrocnemius | 0.267 ± 0.075 |

| Soleus | 0.100 ± 0.030 |

Data is presented as mean ± SEM. FSR is calculated based on the incorporation of the labeled palmitate into the triglyceride pool over time.

Table 2: Illustrative Cumulative Recovery of Deuterated Palmitate

This table is adapted from a study that used d31-palmitate to measure fatty acid oxidation. The cumulative recovery in urine provides a measure of the extent to which the labeled fatty acid has been metabolized.

| Time (hours) | Cumulative Recovery of d31-palmitate in Urine (%) |

| 9 | 10.6 ± 3 |

Data is presented as mean ± SD. This demonstrates how the metabolic fate of a deuterated fatty acid can be quantified.

Table 3: Palmitic Acid-Induced Changes in Cellular Ceramide Species

This table illustrates how stable isotope tracing can be used to understand the impact of fatty acids on specific lipid classes. While this study did not use a labeled palmitate to measure synthesis rates directly, it shows the quantitative changes in ceramide species upon treatment with unlabeled palmitic acid, a process that can be further investigated with this compound.

| Ceramide Species | Control (pg/mg protein) | Palmitic Acid Treated (pg/mg protein) | Fold Change |

| C14:0-ceramide | 50 ± 5 | 150 ± 15 | 3.0 |

| C16:0-ceramide | 200 ± 20 | 500 ± 50 | 2.5 |

| C18:0-ceramide | 100 ± 10 | 250 ± 25 | 2.5 |

| C20:0-ceramide | 30 ± 3 | 90 ± 9 | 3.0 |

| C22:0-ceramide | 40 ± 4 | 120 ± 12 | 3.0 |

| C24:0-ceramide | 60 ± 6 | 180 ± 18 | 3.0 |

Data is presented as mean ± SEM. This demonstrates the utility of lipidomics in conjunction with fatty acid treatment to quantify changes in specific lipid molecules.

Experimental Protocols

The following are detailed methodologies for key experiments involving stable isotope labeling with palmitic acid.

Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells with this compound

Objective: To trace the incorporation of this compound into intracellular lipid species (e.g., triglycerides, phospholipids, ceramides) in cultured cells.

Materials:

-

This compound (deuterated palmitic acid)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., hepatocytes, adipocytes, macrophages)

-

Phosphate Buffered Saline (PBS)

-

Methanol, Chloroform, Water (for lipid extraction)

-

Internal standards for various lipid classes (e.g., deuterated or 13C-labeled lipids)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Preparation of this compound/BSA Complex:

-

Dissolve this compound in ethanol to make a stock solution (e.g., 50 mM).

-

Prepare a solution of fatty acid-free BSA in sterile PBS or cell culture medium (e.g., 10% w/v).

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM this compound in 1% BSA). This creates a complex that is soluble in the aqueous culture medium and facilitates cellular uptake.

-

Sterile-filter the final complex.

-

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Remove the growth medium and wash the cells once with warm PBS.

-

Add the labeling medium containing the this compound/BSA complex. The final concentration of this compound in the medium can range from 50 to 500 µM, depending on the cell type and experimental goals.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

-

-

Sample Harvesting and Lipid Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity.

-

Add ice-cold methanol to the cells and scrape them from the plate. Collect the cell suspension.

-

Perform a Bligh-Dyer or a similar lipid extraction method:

-

Add chloroform and water to the methanol cell suspension in a ratio that forms a biphasic system (e.g., 1:2:0.8 methanol:chloroform:water).

-

Vortex thoroughly and centrifuge to separate the phases.

-

The lower organic phase contains the lipids.

-

-

Add a mixture of internal standards for the lipid classes of interest to the organic phase to correct for extraction efficiency and instrument variability.

-

Evaporate the solvent from the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS Analysis:

-

Separate the lipid species using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).

-

Detect and quantify the labeled and unlabeled lipid species using a mass spectrometer. The instrument will be set to detect the specific mass-to-charge ratios (m/z) of the precursor and fragment ions for each lipid of interest, including their deuterated isotopologues.

-

Protocol 2: In Vivo Stable Isotope Tracing with this compound in an Animal Model

Objective: To determine the in vivo kinetics of this compound, including its turnover in plasma and incorporation into tissue lipids.

Materials:

-

This compound

-

Sterile saline or other suitable vehicle

-

Animal model (e.g., mouse, rat)

-

Anesthesia

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue collection tools

-

Lipid extraction reagents and internal standards as in Protocol 1

-

LC-MS system

Procedure:

-

Tracer Administration:

-

Prepare a sterile solution of this compound for administration. This can be complexed with albumin for intravenous infusion or dissolved in an appropriate vehicle for oral gavage or intraperitoneal injection.

-

Administer the tracer to the animal. The dose will depend on the animal model and the specific research question.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the plasma kinetics of this compound. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.

-

At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Sample Processing and Lipid Extraction:

-

For plasma samples, perform lipid extraction as described in Protocol 1.

-

For tissue samples, homogenize the frozen tissue in a suitable buffer before performing lipid extraction.

-

-

LC-MS Analysis:

-

Analyze the lipid extracts from plasma and tissues by LC-MS to quantify the enrichment of this compound in the free fatty acid pool and its incorporation into various lipid species.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can modulate various cellular pathways, particularly those related to inflammation and insulin resistance.

Caption: Palmitic acid activation of the TLR4 signaling pathway.

Caption: Palmitic acid-induced impairment of insulin signaling.

Experimental Workflows

Caption: Workflow for in vitro stable isotope tracing.

Caption: Workflow for in vivo stable isotope tracing.

Conclusion

Stable isotope labeling with this compound is a robust and versatile tool for investigating the complexities of lipid metabolism. By enabling the direct measurement of metabolic fluxes and the tracing of fatty acid fate, this approach provides a dynamic view of biological processes that cannot be obtained from static measurements of lipid concentrations alone. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments using this compound, ultimately advancing our understanding of lipid biology in health and disease.

The Pivotal Role of Palmitic Acid-d4 in Advancing Lipidomics and Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes, disease pathogenesis, and therapeutic interventions. Stable isotope-labeled internal standards have emerged as an indispensable tool in mass spectrometry-based lipid analysis, and among these, deuterated fatty acids like Palmitic acid-d4 play a critical role. This technical guide provides a comprehensive overview of the application of Palmitic acid-d4 in lipidomics and mass spectrometry, detailing its function as an internal standard, its use in metabolic labeling and flux analysis, and providing in-depth experimental protocols.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary application of Palmitic acid-d4 in lipidomics is as an internal standard for quantitative analysis, leveraging the principle of isotope dilution mass spectrometry.[1] In this method, a known amount of Palmitic acid-d4 is spiked into a biological sample at the earliest stage of preparation.[1] Since Palmitic acid-d4 is chemically identical to its endogenous counterpart, palmitic acid, but has a higher mass due to the four deuterium atoms, it behaves similarly during extraction, derivatization, and chromatographic separation.[2]

The mass spectrometer can readily distinguish between the endogenous (light) palmitic acid and the deuterated (heavy) internal standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the added deuterated standard, precise and accurate quantification can be achieved.[2] This approach effectively corrects for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[1]

Key Applications of Palmitic Acid-d4

Beyond its role as an internal standard for the quantification of palmitic acid, Palmitic acid-d4 is a valuable tool in several advanced lipidomics applications:

-

Metabolic Labeling and Flux Analysis: Palmitic acid-d4 can be used as a tracer to study the dynamics of fatty acid metabolism.[3][4] By introducing deuterated palmitic acid to cells or organisms, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. This allows for the measurement of metabolic fluxes and the elucidation of pathways involved in fatty acid uptake, synthesis, and degradation under different physiological or pathological conditions.[5]

-

Studying Palmitoylation: While radiolabeled palmitate has traditionally been used, stable isotope-labeled versions offer a non-radioactive alternative for studying protein palmitoylation, a crucial post-translational modification that affects protein trafficking, stability, and function.

-

Investigating Signaling Pathways: Palmitic acid is not just a metabolite but also a signaling molecule implicated in various cellular processes, including insulin resistance and lipotoxicity.[6][7] Palmitic acid-d4 can be used in studies to trace the metabolic fate of palmitic acid and its impact on these signaling cascades.

Quantitative Data and Method Validation

The use of deuterated internal standards like Palmitic acid-d4 is fundamental to achieving high-quality quantitative data in lipidomics. The following tables summarize key parameters and representative data for the quantification of fatty acids using this approach.

| Parameter | Description | Typical Value/Range | Reference |

| Linearity (R²) | The correlation coefficient of the calibration curve, indicating the linearity of the response over a concentration range. | > 0.99 | [8] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | ng/mL to µg/mL range | [8] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | ng/mL to µg/mL range | [8][9] |

| Recovery | The percentage of the analyte recovered during the sample preparation process. | 85-115% | [10] |

| Precision (%RSD) | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. | < 15% | [11] |

Table 1: Typical Method Validation Parameters for Fatty Acid Quantification using Deuterated Internal Standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Palmitic Acid | 255.2 | 255.2 |

| Palmitic Acid-d4 (IS) | 259.2 | 259.2 |

| Oleic Acid | 281.2 | 281.2 |

| Stearic Acid | 283.2 | 283.2 |

| Arachidonic Acid | 303.2 | 59.1 |

Table 2: Example of Precursor and Product Ions for Selected Fatty Acids and Palmitic Acid-d4 in Negative Ion Mode Mass Spectrometry. (Note: Specific m/z values may vary depending on the derivatization and ionization method used).

Experimental Protocols

The following sections provide detailed methodologies for the quantification of fatty acids in biological samples using Palmitic acid-d4 as an internal standard.

Protocol 1: Quantification of Total Fatty Acids in Plasma by GC-MS

This protocol describes the analysis of total fatty acids, which involves a saponification step to release fatty acids from complex lipids.

Materials:

-

Plasma sample

-

Palmitic acid-d4 internal standard solution (in ethanol)

-

Methanol

-

1N Hydrochloric Acid (HCl)

-

Iso-octane

-

1N Potassium Hydroxide (KOH)

-

Derivatization agent: 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine (DIPEA) in acetonitrile

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or SpeedVac

Procedure:

-

Sample Preparation: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of phosphate-buffered saline (PBS).

-

Internal Standard Spiking: Add 100 µL of the Palmitic acid-d4 internal standard solution. Vortex briefly.

-

Cell Lysis and Acidification: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[12]

-

Lipid Extraction:

-

Add 1 mL of iso-octane to the tube, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.[12]

-

Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction step once more and combine the iso-octane layers.

-

-

Saponification:

-

To the remaining methanol/aqueous layer, add 500 µL of 1N KOH, vortex, and incubate for 1 hour at an appropriate temperature to hydrolyze ester bonds.

-

After incubation, add 500 µL of 1N HCl to neutralize the solution (verify pH is below 5).

-

-

Extraction of Released Fatty Acids:

-

Repeat the iso-octane extraction (step 4) on the saponified mixture and combine all iso-octane fractions.

-

-

Drying: Evaporate the combined iso-octane extracts to dryness under a stream of nitrogen or using a SpeedVac.

-

Derivatization:

-

Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried extract.[12]

-

Incubate at room temperature for 20 minutes.

-

Dry the sample again under nitrogen or in a SpeedVac.

-

-

Reconstitution and Analysis:

-

Reconstitute the derivatized sample in 50 µL of iso-octane.

-

Transfer to a GC-MS vial with a glass insert for analysis.

-

Protocol 2: Quantification of Free Fatty Acids in Cells by LC-MS/MS

This protocol is for the analysis of free (unesterified) fatty acids.

Materials:

-

Cultured cells (approximately 0.5 million)

-

Palmitic acid-d4 internal standard solution (in methanol)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Cell Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of PBS.

-

Internal Standard Spiking: Add a known amount of Palmitic acid-d4 internal standard to the cell suspension.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically around 1:2:0.8 v/v/v). Vortex thoroughly.

-

Add additional chloroform and water to induce phase separation (final ratio of approximately 2:2:1.8 v/v/v).

-

Vortex and centrifuge to separate the phases.

-

-

Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and isopropanol).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with a small amount of formic acid or ammonium acetate to improve ionization.

-

Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for palmitic acid and Palmitic acid-d4.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general experimental workflow for the quantification of fatty acids using Palmitic acid-d4 is depicted below.

Caption: A generalized experimental workflow for fatty acid quantification.

Palmitic Acid-Induced Insulin Resistance Signaling Pathway

Elevated levels of palmitic acid are known to induce insulin resistance. The simplified signaling pathway below illustrates key molecular events involved in this process. Palmitic acid can lead to the production of diacylglycerol (DAG) and ceramides, which in turn activate protein kinase C (PKC). Activated PKC can phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, inhibiting its normal tyrosine phosphorylation and downstream signaling, ultimately impairing glucose uptake.

Caption: Palmitic acid's role in inducing insulin resistance.

Conclusion

Palmitic acid-d4 is a versatile and powerful tool in the field of lipidomics. Its primary use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of palmitic acid in a variety of biological matrices. Furthermore, its application as a metabolic tracer provides dynamic insights into fatty acid metabolism and its role in cellular signaling. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and scientists aiming to employ Palmitic acid-d4 in their studies, ultimately contributing to a deeper understanding of the complex world of lipids in health and disease.

References

- 1. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitic acid up regulates Gal-3 and induces insulin resistance in macrophages by mediating the balance between KLF4 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

A Technical Guide to the Core Differences and Applications of Palmitic Acid and Palmitic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distinctions between palmitic acid and its deuterated isotopologue, Palmitic acid-d4. Designed for a scientific audience, this document details the fundamental chemical and physical differences, outlines key applications in research, and provides comprehensive experimental protocols for their use.

Core Chemical and Physical Distinctions

Palmitic acid is one of the most common saturated fatty acids found in animals and plants.[1][2] Its deuterated counterpart, Palmitic acid-d4, is a stable isotope-labeled version where four hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle substitution has profound implications for its use in analytical and metabolic research.

The nomenclature "Palmitic acid-d4" can refer to various isotopologues depending on the positions of the deuterium atoms. A common commercially available variant is Hexadecanoic-5,5,6,6-d4 acid .[3] For the purpose of this guide, we will focus on this specific isotopologue as a representative example. It is crucial for researchers to verify the exact deuteration pattern from the supplier's documentation.

The primary difference between Palmitic acid and Palmitic acid-d4 is their molecular weight. The addition of four neutrons (one for each deuterium atom) results in a mass shift that is readily detectable by mass spectrometry. This mass difference is the cornerstone of its application as an internal standard and metabolic tracer.[2]

While extensive data on the physical properties of every deuterated isotopologue is not always available, studies on deuterated lipids suggest that properties such as melting and boiling points are not significantly altered by the substitution of a few hydrogen atoms with deuterium.[4][5]

Table 1: Comparison of Chemical and Physical Properties

| Property | Palmitic Acid | Palmitic Acid-d4 (Hexadecanoic-5,5,6,6-d4 acid) |

| Synonym | Hexadecanoic acid | Hexadecanoic-5,5,6,6-d4 acid |

| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₂₈D₄O₂ |

| Molecular Weight | 256.42 g/mol | 260.45 g/mol |

| Exact Mass | 256.24023 g/mol | 260.26534 g/mol |

| CAS Number | 57-10-3 | 75736-47-9[3] |

| Melting Point | ~63-64 °C | Expected to be very similar to Palmitic Acid |

| Boiling Point | 351.5 °C | Expected to be very similar to Palmitic Acid |

Key Applications in Research

The utility of Palmitic acid-d4 in scientific research stems from its nature as a stable, non-radioactive isotopic tracer. Its applications are primarily centered around quantitative analysis and metabolic studies.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), accurate quantification of endogenous molecules can be challenging due to sample loss during preparation and variations in instrument response. The stable isotope dilution method, using a deuterated internal standard like Palmitic acid-d4, is considered the gold standard for accurate quantification.[6]

A known amount of the deuterated standard is added to a sample at the beginning of the workflow. Since the deuterated and non-deuterated forms have nearly identical chemical properties, they experience the same extent of loss during extraction and derivatization, and they co-elute during chromatography. However, the mass spectrometer can distinguish them based on their mass difference. By comparing the peak area of the endogenous analyte to the peak area of the known amount of internal standard, a precise and accurate quantification can be achieved.[6]

Figure 1: General experimental workflow for the quantification of palmitic acid using Palmitic acid-d4 as an internal standard.

Tracer for Metabolic Flux Analysis

Palmitic acid-d4 can be used to trace the metabolic fate of palmitic acid in biological systems. By introducing the deuterated fatty acid to cells or organisms, researchers can follow its incorporation into complex lipids (e.g., triglycerides, phospholipids), its breakdown through beta-oxidation, or its modification through elongation and desaturation pathways.[2] This provides valuable insights into the dynamics of lipid metabolism under various physiological or pathological conditions.

For example, in cancer research, tracing the metabolism of fatty acids can reveal how tumor cells reprogram their metabolic pathways to support rapid proliferation.

A key metabolic pathway involving palmitic acid is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors like glucose. Palmitic acid is the primary product of the fatty acid synthase (FAS) complex and serves as a precursor for other fatty acids.

Figure 2: Simplified pathway of de novo lipogenesis, where glucose is converted to palmitic acid.

Experimental Protocols

The following are detailed, representative protocols for the primary applications of Palmitic acid-d4.

Protocol: Quantification of Palmitic Acid in Human Plasma using GC-MS and Palmitic Acid-d4 as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis.[6][7]

1. Materials and Reagents:

-

Human plasma (collected with EDTA)

-

Palmitic acid-d4 internal standard solution (e.g., 100 µg/mL in ethanol)

-

Heptadecanoic acid (C17:0) as a recovery standard (optional)

-

Methanol, Chloroform, Isooctane (all HPLC grade)

-

0.9% NaCl solution

-

1N HCl

-

Derivatizing agent: 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

Catalyst: 1% Diisopropylethylamine (DIPEA) in acetonitrile

-

Anhydrous Sodium Sulfate

-

High-purity nitrogen gas

2. Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice.

-

To a 16x125 mm glass tube, add 100 µL of plasma.

-

Add a precise volume (e.g., 50 µL) of the Palmitic acid-d4 internal standard solution. Vortex for 10 seconds.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation. Vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

3. Derivatization to Pentafluorobenzyl (PFB) Esters:

-

To the dried lipid extract, add 50 µL of 1% PFBBr in acetonitrile and 50 µL of 1% DIPEA in acetonitrile.

-

Cap the tube tightly and incubate at room temperature for 20 minutes.

-

Dry the sample completely under a stream of nitrogen gas.

4. GC-MS Analysis:

-

Reconstitute the dried, derivatized sample in 100 µL of isooctane. Transfer to a GC-MS autosampler vial.

-

Inject 1 µL of the sample onto the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 280°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Negative Chemical Ionization (NCI)

-

Reagent Gas: Methane

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Palmitic acid-PFB ester: m/z 255

-

Palmitic acid-d4-PFB ester: m/z 259

-

-

5. Quantification:

-

Generate a calibration curve by preparing standards with known concentrations of unlabeled palmitic acid and a constant concentration of Palmitic acid-d4. Process these standards using the same extraction and derivatization protocol.

-

Calculate the peak area ratio of the analyte (m/z 255) to the internal standard (m/z 259) for both the standards and the samples.

-

Determine the concentration of palmitic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol: Metabolic Tracing of Palmitic Acid in Cultured Cancer Cells

This protocol provides a framework for tracing the incorporation of exogenous palmitic acid into cellular lipids.

1. Materials and Reagents:

-

Cultured cancer cells (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Labeling medium: Complete culture medium containing Palmitic acid-d4 complexed to fatty acid-free Bovine Serum Albumin (BSA).

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, Chloroform (HPLC grade)

-

Cell scraper

2. Preparation of Labeling Medium:

-

Prepare a stock solution of Palmitic acid-d4 in ethanol.

-

In a sterile tube, add the desired amount of Palmitic acid-d4 stock. Evaporate the ethanol under sterile nitrogen flow.

-

Resuspend the dried Palmitic acid-d4 in a small volume of pre-warmed culture medium containing fatty acid-free BSA. The BSA helps to solubilize the fatty acid.

-

Vortex and incubate at 37°C for 30 minutes to allow complex formation.

-

Dilute this complex into the final volume of culture medium to achieve the desired final concentration of Palmitic acid-d4 (e.g., 50-100 µM).

3. Metabolic Labeling Procedure:

-

Seed cells in culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared Palmitic acid-d4 labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

4. Cell Harvesting and Lipid Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add 1 mL of ice-cold methanol to each well and use a cell scraper to detach the cells.

-

Transfer the cell suspension to a glass tube.

-

Perform a lipid extraction as described in Protocol 3.1 (steps 2.4 to 2.8).

5. Analysis (LC-MS/MS for Lipidomics):

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Monitor the mass isotopologue distribution for specific lipid classes (e.g., triglycerides, phosphatidylcholines) to determine the incorporation of the d4-palmitoyl moiety over time. This will reveal the rate of synthesis of these complex lipids from the provided palmitic acid precursor.

Conclusion

Palmitic acid-d4 is an invaluable tool for researchers in the fields of metabolomics, drug development, and biomedical science. Its fundamental difference from native palmitic acid—a stable increase in mass—allows for precise quantification and dynamic tracing of lipid metabolism. By understanding the principles behind its use and employing robust experimental protocols, scientists can gain deeper insights into the complex roles of fatty acids in health and disease.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

Palmitic Acid-d4-1: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Palmitic acid-d4-1 is a deuterated form of palmitic acid, a common saturated fatty acid. Stable isotope-labeled compounds like this compound are valuable tools in drug development and metabolic research, primarily used as tracers for quantification in pharmacokinetic and metabolic studies.[1][2] While deuteration can potentially affect the metabolic profiles of drugs, the fundamental safety and handling precautions are largely based on the properties of the parent compound, palmitic acid, supplemented with specific data for the deuterated analog where available. This guide provides an in-depth overview of the safety, handling, and toxicological information for this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for the non-deuterated palmitic acid is included for comparison where specific data for the deuterated form is not available.

| Property | This compound | Palmitic Acid (for comparison) | Reference |

| Molecular Formula | C16H28D4O2 | C16H32O2 | [1][3] |

| Molecular Weight | 260.45 g/mol | 256.42 g/mol | [1][3][4] |

| Exact Mass | 260.26500 Da | 256.24023 Da | [1][4] |

| CAS Number | 75736-47-9 / 75736-49-1 | 57-10-3 | [1][3] |

| Appearance | - | White crystalline waxy material | [5] |

| Melting Point | - | 61 - 64 °C | [6] |

| Boiling Point | - | 271.5 °C (at 133 hPa) | [7] |

| Density | - | 0.852 g/cm³ (at 25 °C) | [7] |

| Solubility | - | Insoluble in water; Soluble in hot alcohol, ether, chloroform | [5][7] |

| LogP | 5.55 | 6.4 | [1][4] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

| Data from MedChemExpress Safety Data Sheet for Palmitic acid-d4.[3] |

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The data below is for the parent compound, palmitic acid, and should be considered as a reference.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5,000 mg/kg | [7][8] |

| Primary Irritancy | - | Skin | Irritant effect | [9] |

| Primary Irritancy | - | Eye | Irritating effect | [7][9] |

| Sensitization | - | - | No sensitizing effects known | [7][9] |

| Genotoxicity | - | - | Does not present a concern | [10] |

| Carcinogenicity | - | - | Not identified as a carcinogen | [8] |

Experimental Protocols & Methodologies

Specific experimental safety and toxicology testing protocols for this compound are not detailed in the available documentation. The hazard classifications provided are based on standard regulatory testing guidelines (e.g., OECD Test Guidelines). The following sections describe generalized protocols for handling and emergency procedures based on safety data sheets.

First Aid Measures

A standardized first aid response protocol is crucial when working with this compound.

| Exposure Route | Protocol | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical advice. | [3][11] |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. | [3][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][7] |

| Ingestion | Rinse mouth. Call a doctor if you feel unwell. Do not induce vomiting. | [3][11][12] |

Handling, Storage, and Disposal

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Safe Handling Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Emergency Spill Response

In the event of a spill, the following procedure should be followed.

Caption: A flowchart for responding to a this compound spill.

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place.[12][13] Keep the container tightly closed and sealed, protected from moisture and light.[3][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3] Waste must be handled by a licensed professional waste disposal service.[8]

Biological Activity and Signaling

Palmitic acid has been shown to induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in mouse granulosa cells.[1][2] This indicates a potential role in inducing endoplasmic reticulum (ER) stress.

Caption: Simplified pathway of Palmitic acid inducing ER stress markers.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

| Protection Type | Recommendation | Reference |

| Eye/Face | Wear safety glasses with side-shields or goggles. | [12] |

| Skin | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [3][12] |

| Respiratory | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for the specific experimental conditions. Always adhere to institutional and local safety regulations.

References

- 1. This compound | CAS#:75736-47-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. d4-Palmitic acid | C16H32O2 | CID 12358543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]

- 7. agilent.com [agilent.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. westliberty.edu [westliberty.edu]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

Commercial Availability and Technical Applications of Palmitic Acid-d4: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for accurate quantification and tracing of metabolic pathways. Palmitic acid-d4, a deuterated analog of the ubiquitous saturated fatty acid, serves as a critical internal standard and tracer in mass spectrometry-based lipidomics and metabolomics studies. This technical guide provides an in-depth overview of the commercial availability of Palmitic acid-d4, detailed experimental protocols for its application, and a visualization of the cellular signaling pathway influenced by its non-deuterated counterpart.

Commercial Suppliers and Product Specifications

Palmitic acid-d4 is available from several reputable chemical suppliers, each offering various purities, isotopic enrichments, and quantities to suit diverse research needs. The following table summarizes the product specifications from prominent vendors.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | CAS Number |

| MedChemExpress | HY-N0830S1 | ≥98% | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 68477-05-4 |

| Cambridge Isotope Laboratories, Inc. | DLM-2893 | 98% | Not Specified | 10 mg, 50 mg, 100 mg | 68477-05-4 |

| Santa Cruz Biotechnology, Inc. | sc-224535 | Not Specified | Not Specified | 10 mg, 25 mg | 68477-05-4 |

| Cayman Chemical | 9002888 | ≥98% | Not Specified | 1 mg, 5 mg, 10 mg | 68477-05-4 |

Experimental Protocols: Quantification of Fatty Acids using Palmitic Acid-d4 as an Internal Standard

Palmitic acid-d4 is commonly employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of fatty acids in biological samples. The following is a generalized protocol for its use.

Sample Preparation and Lipid Extraction

-

Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are homogenized in a suitable buffer.

-

Internal Standard Spiking: A known amount of Palmitic acid-d4 (in a suitable solvent like ethanol or methanol) is added to the homogenate. The amount should be comparable to the expected concentration of the endogenous palmitic acid.

-

Lipid Extraction: Lipids are extracted using a biphasic solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v). The mixture is vortexed vigorously and centrifuged to separate the organic and aqueous phases.

-

Phase Separation: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, the carboxyl groups of fatty acids must be derivatized to increase their volatility. A common method is transesterification to fatty acid methyl esters (FAMEs).

-

Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.

-

Reaction: Add the methanolic sulfuric acid solution to the dried lipid extract.

-

Incubation: The mixture is incubated at 50-60°C for 1-2 hours.

-

Extraction of FAMEs: After cooling, add a nonpolar solvent such as hexane and a small amount of water. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

-

Drying and Reconstitution: The hexane is evaporated, and the FAMEs are reconstituted in a small volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

GC-MS/LC-MS Analysis

-

Instrumentation: A gas chromatograph or liquid chromatograph coupled to a mass spectrometer is used for analysis.

-

Separation: The fatty acids or their derivatives are separated based on their physicochemical properties on the chromatographic column.

-

Detection: The mass spectrometer detects the ions of the eluting compounds. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is typically used. The mass-to-charge ratios (m/z) for endogenous palmitic acid (or its derivative) and Palmitic acid-d4 (or its derivative) are monitored.

-

Quantification: The peak area of the endogenous palmitic acid is normalized to the peak area of the Palmitic acid-d4 internal standard. A calibration curve is constructed using known concentrations of unlabeled palmitic acid spiked with the same amount of Palmitic acid-d4 to determine the absolute concentration of palmitic acid in the sample.

The general workflow for using a deuterated internal standard in a mass spectrometry-based lipidomics experiment is depicted below.

Palmitic Acid-Induced Endoplasmic Reticulum Stress Signaling